molecular formula C13H9N3O3 B1416942 6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol CAS No. 2034157-30-5

6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol

Cat. No.: B1416942
CAS No.: 2034157-30-5
M. Wt: 255.23 g/mol
InChI Key: VCOUWXRHNNDUAS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-(4-aminophenyl)pyrrolo[1,2-a]pyrazin-8-ol.

Scientific Research Applications

6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial, antiviral, and antifungal properties.

    Medicine: Investigated for its antitumor and kinase inhibitory activities, making it a candidate for drug development.

Mechanism of Action

The exact mechanism of action for 6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol is unique due to its specific structure, which combines a nitrophenyl group with a pyrrolopyrazine scaffold.

Properties

IUPAC Name

6-(4-nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c17-13-7-11(15-6-5-14-8-12(13)15)9-1-3-10(4-2-9)16(18)19/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOUWXRHNNDUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C3N2C=CN=C3)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101245814
Record name Pyrrolo[1,2-a]pyrazin-8-ol, 6-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2034157-30-5
Record name Pyrrolo[1,2-a]pyrazin-8-ol, 6-(4-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2034157-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[1,2-a]pyrazin-8-ol, 6-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol
Reactant of Route 2
6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol
Reactant of Route 3
6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol
Reactant of Route 4
6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol
Reactant of Route 5
6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol
Reactant of Route 6
6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol

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